molecular formula C44H82O4 B14418990 Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate CAS No. 85401-78-1

Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14418990
CAS No.: 85401-78-1
M. Wt: 675.1 g/mol
InChI Key: GWAROFXBXOBWJM-UHFFFAOYSA-N
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Description

Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C44H82O4. It is an ester derived from cyclohexene-1,2-dicarboxylic acid and octadecanol. This compound is known for its unique structural properties, which include a six-membered cyclohexene ring and long aliphatic chains. These features make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctadecyl cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of cyclohexene-1,2-dicarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of a high-quality product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of dioctadecyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its long aliphatic chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane integration and interaction, such as drug delivery and surfactant production .

Properties

CAS No.

85401-78-1

Molecular Formula

C44H82O4

Molecular Weight

675.1 g/mol

IUPAC Name

dioctadecyl cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C44H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,41-42H,3-32,35-40H2,1-2H3

InChI Key

GWAROFXBXOBWJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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